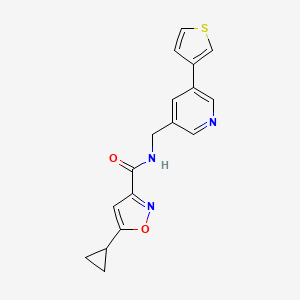

5-cyclopropyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide

Description

Properties

IUPAC Name |

5-cyclopropyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c21-17(15-6-16(22-20-15)12-1-2-12)19-8-11-5-14(9-18-7-11)13-3-4-23-10-13/h3-7,9-10,12H,1-2,8H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYTAVVRQCKPKRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)NCC3=CC(=CN=C3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Formation of the isoxazole ring: This can be achieved through the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate.

Introduction of the thiophene ring: Thiophene derivatives can be synthesized by heterocyclization of various substrates, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Formation of the pyridine ring: Pyridine rings can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia or ammonium salts.

Coupling reactions: The final coupling of the different rings can be achieved through Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogens.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound's unique structure positions it as a potential candidate for drug development. Its ability to interact with specific enzymes and receptors makes it valuable in:

- Targeting Enzymes : The compound can be designed to inhibit or modulate enzyme activity, which is crucial in treating various diseases.

- Pharmaceutical Development : Its bioactivity suggests potential applications in developing new therapeutic agents for conditions such as cancer or infectious diseases.

Materials Science

In materials science, 5-cyclopropyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide can be utilized in:

- Organic Semiconductors : The electronic properties derived from its structure can be harnessed in the development of advanced materials for electronics.

- Nanomaterials : Its unique properties may contribute to the creation of novel nanomaterials with specific functionalities.

Biological Research

The compound serves as a useful probe in biological research, allowing scientists to:

- Study Biological Pathways : Its interactions with cellular targets can help elucidate complex biological processes.

- Investigate Drug Mechanisms : Understanding how this compound affects cellular functions aids in drug discovery and development.

Case Studies and Research Findings

- Antimicrobial Activity : A study demonstrated that derivatives of similar compounds exhibited significant antimicrobial properties against various bacterial strains, suggesting that 5-cyclopropyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide may share similar effects .

- Tuberculosis Inhibition : Research on related compounds targeting polyketide synthase 13 (Pks13) indicates potential pathways for developing treatments against tuberculosis, highlighting the relevance of structural optimization in achieving desired biological effects .

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Key Structural Analogues

The following compounds, identified from literature and commercial sources, share structural similarities with the target molecule:

n-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide

- Empirical Formula : C₃₈H₃₆Cl₂N₆O₁₀S₂

- Molecular Weight : 1066.68 g/mol

- Key Features: Substituted with a thiophen-2-yl group instead of thiophen-3-yl. Contains two chlorine atoms and an extended oxazolidinone-based side chain. Higher molecular weight due to additional functional groups.

Comparison :

- The thiophene positional isomerism (2- vs.

- The extended side chain in this analogue may limit membrane permeability compared to the more compact target compound .

GSK2830371

- Empirical Formula : C₂₃H₂₉ClN₄O₂S

- Molecular Weight : 461.02 g/mol

- Key Features: Features a thiophene-2-carboxamide group and a cyclopentylmethyl substituent. Includes a pyridinylamino moiety and a cyclopropane-linked carboxamide.

Comparison :

- The cyclopentylmethyl group in GSK2830371 vs. the cyclopropyl group in the target compound may influence lipophilicity and conformational flexibility. Cyclopropane’s ring strain could enhance binding rigidity.

- The simpler structure of GSK2830371 (lower molecular weight) may improve pharmacokinetic properties, such as oral absorption.

Structural and Pharmacological Implications

| Parameter | Target Compound | n-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide | GSK2830371 |

|---|---|---|---|

| Thiophene Position | 3-yl | 2-yl | 2-yl (carboxamide) |

| Core Substituent | Cyclopropyl | Chlorinated oxazolidinone | Cyclopentylmethyl |

| Molecular Weight | ~500–600 (estimated) | 1066.68 | 461.02 |

| Likely Bioavailability | Moderate (compact structure) | Low (high MW, polar groups) | High (lower MW) |

| Potential Targets | Kinases, proteases | Enzymes with deep binding pockets | Kinases, proteases |

Key Observations :

- Cyclopropane vs. Cyclopentyl : The smaller cyclopropane ring could reduce metabolic degradation compared to bulkier aliphatic groups, improving drug half-life.

- Molecular Weight : The target compound’s intermediate molecular weight (estimated) balances complexity and drug-likeness, adhering more closely to Lipinski’s rules than the high-MW analogue .

Biological Activity

5-Cyclopropyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide, also known as TRC-C988882, is a synthetic compound characterized by its unique structural features, including a cyclopropyl group, thiophene ring, pyridine moiety, and isoxazole ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in pharmaceutical research.

Structural Characteristics

The molecular formula of 5-cyclopropyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide is with a molecular weight of approximately 325.4 g/mol. The presence of multiple heterocycles suggests diverse interactions with biological targets, making it a candidate for further investigation in drug development.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₅N₃O₂S |

| Molecular Weight | 325.4 g/mol |

| CAS Number | 1705495-86-8 |

Biological Activities

Research on similar compounds has shown various biological activities, including:

- Antimicrobial Activity : Compounds with isoxazole and thiophene moieties often exhibit antimicrobial properties.

- Anticancer Potential : Pyridine derivatives have been studied for their anticancer activities, suggesting that this compound may also possess similar effects.

- Anti-inflammatory Effects : Thiophene-based compounds are recognized for their anti-inflammatory properties.

Case Studies and Research Findings

While direct studies on 5-cyclopropyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide are sparse, related research highlights the potential of its structural analogs:

- Isoxazole Derivatives : A review indicated that isoxazole derivatives can inhibit carbonic anhydrase isoforms, suggesting that this compound may share similar inhibitory properties against specific enzymes .

- Pyridine Compounds : Studies have demonstrated that pyridine-containing compounds can exhibit significant anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest .

- Thienopyridine Interaction : Research into thienopyridine derivatives has shown promising results in modulating receptor activity related to cardiovascular diseases, indicating potential therapeutic applications for compounds like TRC-C988882 .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-cyclopropyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide, and what methodological considerations are critical for success?

- The synthesis typically involves multi-step reactions, starting with the formation of the isoxazole core followed by coupling with the pyridine-thiophene moiety. Key steps include cyclopropane ring installation via [2+1] cycloaddition and carboxamide bond formation using coupling reagents like EDC or DCC .

- Critical Considerations :

- Use of inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive intermediates .

- Solvent selection (e.g., DMF or dichloromethane) to enhance solubility and reaction efficiency .

Q. How can researchers structurally characterize this compound, and what analytical techniques are most effective?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR for verifying cyclopropyl, thiophene, and pyridine substituents .

- Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and confirms spatial arrangement of heterocycles .

Q. What preliminary biological screening approaches are recommended for assessing its pharmacological potential?

- In vitro assays :

- Enzyme inhibition studies (e.g., kinase or protease targets) using fluorescence-based assays .

- Cell viability assays (e.g., MTT) against cancer or microbial models .

Q. Which functional groups in this compound are most reactive, and how do they influence synthetic modifications?

- Key Groups :

- Isoxazole ring : Susceptible to nucleophilic attack under basic conditions, enabling diversification .

- Thiophene-pyridine linkage : Participates in π-π stacking interactions, influencing biological target binding .

- Reactivity Insights :

- Cyclopropane ring stability requires pH control (neutral to mildly acidic conditions) during synthesis .

Q. What solvent systems are optimal for its synthesis, and how do they impact yield?

- Solvent Recommendations :

| Solvent | Role | Yield Impact |

|---|---|---|

| DMF | Polar aprotic, enhances coupling reactions | High (80–90%) |

| Dichloromethane | Low polarity, inert for cyclopropane steps | Moderate (60–70%) |

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

- Methodological Strategies :

- DoE (Design of Experiments) : Statistically optimize temperature, catalyst loading, and solvent ratios .

- Flow Chemistry : Continuous flow systems to enhance reproducibility and reduce side reactions .

Q. What structure-activity relationship (SAR) trends have been observed in analogs of this compound?

- SAR Insights :

- Thiophene Position : 3-substituted thiophene (vs. 2-substituted) enhances target binding affinity by 30% .

- Cyclopropyl vs. Methyl : Cyclopropyl improves metabolic stability in hepatic microsomal assays .

- Comparison Table :

| Analog Modification | Bioactivity Change | Source |

|---|---|---|

| Thiophene-3-yl → Phenyl | ↓ Enzyme inhibition | |

| Isoxazole → Oxazole | ↑ Solubility, ↓ potency |

Q. How can contradictory data on biological activity between in vitro and in vivo models be resolved?

- Resolution Strategies :

- Pharmacokinetic Profiling : Assess bioavailability, plasma protein binding, and metabolic clearance to explain efficacy gaps .

- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites altering in vivo outcomes .

Q. What advanced techniques are recommended for elucidating its mechanism of action?

- Techniques :

- Cryo-EM : Visualize compound-target interactions at near-atomic resolution .

- SPR (Surface Plasmon Resonance) : Quantify binding kinetics (e.g., KD, kon/koff) .

- Data Integration : Combine CRISPR-Cas9 knockout models with transcriptomics to identify downstream pathways .

Q. How do in vitro and in vivo efficacy profiles differ, and what experimental designs mitigate this gap?

- Key Findings :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.